N-(1H-indol-2-ylmethyl)propan-2-amine hydrochloride
Overview
Description
Scientific Research Applications
Summary of the Application
Indole derivatives, such as N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, are used in the study of crystal structures. These compounds form a planar indole ring system and a phenyl ring, which are linked by weak intermolecular hydrogen bonds and C—H interactions, forming a one-dimensional column structure along the b-axis direction .
Methods of Application or Experimental Procedures
The crystal structure of the compound is determined using X-ray crystallography. The molecule is synthesized, crystallized, and then analyzed using X-ray diffraction .
Results or Outcomes
The analysis reveals the molecular and crystal structure of the compound, providing insights into its chemical context and potential applications .
2. Biological Applications
Summary of the Application
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Methods of Application or Experimental Procedures
These compounds are synthesized and then tested for their biological activities using various in vitro and in vivo assays .
Results or Outcomes
The results of these studies have shown that indole derivatives have diverse biological activities and have the potential to be explored for new therapeutic possibilities .
Safety And Hazards
properties
IUPAC Name |
N-(1H-indol-2-ylmethyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11;/h3-7,9,13-14H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRJLRMFPNSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=CC=CC=C2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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